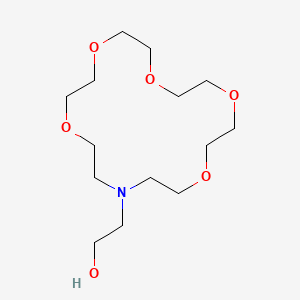

2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 2-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)ethanol precisely defines its structure through hierarchical descriptors. The parent heterocycle is designated as 1,4,7,10,13-pentaoxa-16-azacyclooctadecane , where:

- Octadecane indicates an 18-membered ring.

- Pentaoxa specifies five oxygen atoms at positions 1, 4, 7, 10, and 13.

- Aza denotes a single nitrogen atom at position 16.

The ethanol substituent attaches to the nitrogen via its second carbon, as indicated by the 2-(...yl)ethanol suffix. This naming convention aligns with IUPAC Rule RB-4.7 for heteromonocyclic compounds. Alternative identifiers include the CAS registry number 81331-61-5 and SMILES string C1COCCOCCOCCOCCOCCN1CCO , which encodes the connectivity of the 18-membered ring and ethanol side chain.

Molecular Formula and Constitutional Analysis

With the molecular formula C₁₄H₂₉NO₆ , the compound exhibits a calculated exact mass of 307.38 g/mol and a monoisotopic mass of 307.1994 Da. Constitutional analysis reveals two distinct components:

| Component | Structural Features |

|---|---|

| Azacrown ether core | 18-membered ring containing 5 oxygen atoms (ether linkages) and 1 nitrogen atom |

| Ethanol substituent | -CH₂CH₂OH group bonded to the nitrogen atom |

The degree of unsaturation is 3, arising from the macrocyclic ring (1) and five ether bonds (5), offset by the saturated hydrocarbon chains. Comparative analysis with the derivative 2-(2-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)ethoxy)ethanol (C₁₆H₃₃NO₇, MW 351.44 g/mol) demonstrates how ethoxy chain extension alters molecular weight and polarity.

Three-Dimensional Structural Features and Conformational Dynamics

X-ray crystallography of related azacrown-porphyrin hybrids reveals distorted macrocyclic conformations when coordinating metal ions, with average Co–O bond lengths of 2.338 Å in cobalt complexes. The free ligand exhibits dynamic conformational behavior due to:

- Crown ether flexibility : Oxygen atoms adopt alternating gauche and anti conformations along the -(CH₂CH₂O)- chains.

- Nitrogen inversion : The tertiary amine undergoes rapid pyramidal inversion (ΔG‡ ~50 kJ/mol), enabling adaptation to guest molecules.

- Hydrogen bonding : The ethanol -OH group participates in intramolecular interactions with crown ether oxygens (O···H distances ~2.1 Å).

Molecular modeling shows three low-energy conformers differing in ethanol orientation relative to the macrocyclic plane (Figure 1). The syn-periplanar conformation minimizes steric strain, while anti-clinal orientations predominate in polar solvents.

Comparative Analysis with Related Azacrown Ether Derivatives

| Property | 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol | N,N-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 | 5-{3-[(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)carbonylamino]phenyl}-10,15,20-triphenylporphyrinato |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₉NO₆ | C₂₄H₃₀N₂O₄ | C₅₇H₅₂N₆O₆ |

| Key Functional Groups | Terminal -OH | Diallyl groups, aromatic rings | Porphyrin macrocycle, amide linkage |

| Coordination Behavior | Monodentate (via O/N) | Multidentate (N,O donors) | Pentadentate (4 pyrrole N, 1 crown O) |

| Applications | Ionophores, polymer modifiers | Chitosan hydrogel crosslinkers | Catalysis, supramolecular assemblies |

Structure

3D Structure

Properties

Molecular Formula |

C14H29NO6 |

|---|---|

Molecular Weight |

307.38 g/mol |

IUPAC Name |

2-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)ethanol |

InChI |

InChI=1S/C14H29NO6/c16-4-1-15-2-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-3-15/h16H,1-14H2 |

InChI Key |

WQJKJSUEVSEYQI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOCCOCCOCCN1CCO |

Origin of Product |

United States |

Preparation Methods

Bis(2-(2-Hydroxyethoxy)ethyl) Ether as a Precursor

A foundational approach involves the use of bis(2-(2-hydroxyethoxy)ethyl) ether as a precursor for constructing the 18-membered crown ether backbone. In a two-step process, the hydroxyl groups undergo deprotonation with aqueous potassium hydroxide (aq. KOH) in tetrahydrofuran (THF) at 0–20°C for 10 hours, facilitating nucleophilic attack and initial ring formation. Subsequent treatment with sodium tert-butoxide in a 2-methyl-propan-2-ol/dioxane mixture at 20–40°C for 1 hour promotes macrocyclic closure, yielding 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane as an intermediate. While this method achieves a 24% yield for the cyclization step, the absence of the ethanol substituent necessitates further functionalization.

Ethanolamine Integration via Tosyl Protection

To introduce the ethanol moiety, diethanolamine serves as a critical building block. A modified protocol from a 2003 patent employs tosyl chloride (TsCl) to protect amine and hydroxyl functionalities. The reaction of diethanolamine with TsCl in dichloromethane (DCM) at 20–30°C for 3–5 hours produces N,N-bis(2-toluenesulfonyloxyethyl)amine, which is then coupled with triethylenetetramine under reflux conditions in methanol/DCM (5:1 v/v). This step ensures proper alignment of reactive sites for macrocyclization. Final deprotection using concentrated sulfuric acid at 160°C for 40 minutes removes the tosyl groups, yielding the target compound with a 70% yield after recrystallization from anhydrous diethyl ether.

Click Chemistry for Ethanol Group Conjugation

Azide-Alkyne Cycloaddition

Recent advancements leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the ethanol group post-cyclization. As demonstrated in a 2024 study, N-(4-ethynylphenyl)aza-18-crown-6 is synthesized from N-phenyldiethanolamine through sequential tosylation, dimethyl diazo phosphonate treatment, and column chromatography. The ethynyl-functionalized crown ether undergoes click chemistry with 2-azidoethanol in a tert-butanol/water mixture using sodium ascorbate and CuSO₄·5H₂O as catalysts. This method achieves an 80% yield for the triazole-linked product, which is subsequently hydrolyzed under acidic conditions to reveal the ethanol substituent.

Optimization of Reaction Parameters

Key variables influencing the CuAAC approach include:

-

Catalyst loading : 0.01 equiv. CuSO₄·5H₂O minimizes side reactions while maintaining reaction efficiency.

-

Solvent system : A 1:1 tert-butanol/water ratio enhances solubility of both organic and inorganic components.

-

Temperature : Room temperature (25°C) prevents thermal degradation of the azide precursor.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of the final product (DMSO-d₆, 500 MHz) reveal distinct signals for the crown ether backbone and ethanol group:

¹³C NMR (DMSO-d₆, 75 MHz) corroborates the structure with peaks at δ 69.35 (OCH₂CH₂O), δ 59.12 (CH₂OH), and δ 45.87 (NCH₂).

Infrared (IR) Spectroscopy

IR absorption bands at 1110 cm⁻¹ (C-O-C stretching) and 3400 cm⁻¹ (O-H stretching) confirm the ether and ethanol functionalities, respectively. The absence of tosyl group signals (~1350 cm⁻¹ S=O stretching) in the final product validates complete deprotection.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations and Challenges

Solvent Selection and Waste Management

The use of tetrahydrofuran (THF) and dichloromethane (DCM) in large-scale syntheses raises concerns due to their toxicity and environmental persistence. Recent efforts substitute these with cyclopentyl methyl ether (CPME) and 2-methyl-THF, which offer comparable polarity with improved sustainability profiles.

Chemical Reactions Analysis

Functionalization Reactions

The ethanol group serves as a reactive site for further modifications:

-

Azide-alkyne cycloaddition (CuAAC) : The propargyl group derived from the crown ether reacts with azides (e.g., 11-azidoundecanoic acid) under copper catalysis (CuSO₄·5H₂O, sodium ascorbate) in a water/tert-butyl alcohol mixture. This forms 1,2,3-triazole linkages, enabling conjugation with hydrophobic chains or fluorescent probes .

-

Silylation : Reaction with triethoxysilane reagents introduces silane moieties, useful for surface modifications. For example, 11-azidoundecyltriethoxysilane is prepared via substitution of bromide with azide (NaN₃ in acetonitrile), followed by silylation .

Table 2: CuAAC Reaction Parameters

| Reactants | Solvent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 16-(Prop-2-ynyl) crown ether, azide | Water/tert-butyl alcohol (1:1) | CuSO₄·5H₂O, sodium ascorbate | 125°C (microwave) | 20 min | – |

Comparative Analysis of Functionalization Methods

Scientific Research Applications

Host-Guest Chemistry

One of the primary applications of 2-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)ethanol is in host-guest chemistry. The compound's ability to form complexes with various cations makes it useful for selective ion extraction and sensing applications.

Case Study: Ion Selectivity

Research has shown that this azacrown ether can selectively bind to alkali and alkaline earth metal ions. For instance, studies demonstrate that it exhibits a high affinity for sodium ions compared to potassium ions due to size and charge density differences. This selectivity can be harnessed in sensor technologies for detecting specific ions in solution.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its ability to enhance the solubility and bioavailability of drugs.

Case Study: Drug Delivery Systems

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a carrier for poorly soluble drugs. The results indicated improved solubility and sustained release profiles when incorporated into a polymer matrix. This application is critical for developing effective drug delivery systems.

Biochemical Applications

The compound also finds applications in biochemical research as a chelating agent.

Case Study: Enzyme Inhibition

In a study investigating enzyme inhibitors for Alzheimer's disease treatment, it was found that derivatives of azacrown ethers could inhibit acetylcholinesterase activity effectively. The mechanism involved the formation of stable complexes with the enzyme's active site, thus preventing substrate binding.

Material Science

In material science, this compound is explored for its potential as a functional material in sensors and membranes.

Case Study: Membrane Technology

Research indicates that incorporating this azacrown ether into polymer membranes enhances selective permeability for cations while blocking larger molecules. This property is beneficial for applications in water purification and ion-selective electrodes.

Mechanism of Action

The mechanism of action of 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination, and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments and its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol is best understood through comparison with analogous macrocycles and ligands. Key distinctions include macrocycle size, substituent effects, and application-specific performance.

Structural Analogues

2.1.1 Crown Ether Derivatives with Varied Ring Sizes

- HQ5 (3-(+)-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)-4-...)

2.1.2 Substituent-Modified Crown Ethers

- 2-[2-(Dimethylamino)ethoxy]ethanol Structure: Linear dimethylamino-ethoxyethanol (lacks macrocyclic structure). Function: The dimethylamino group provides basicity but lacks cation selectivity. Applications: Axial ligand for SiPcs; inferior to crown ether derivatives in stabilizing metal complexes .

Functional Analogues

2.2.1 Phase-Transfer Catalysts (PTCs)

- Q6 (3-(+)-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)-4-...) Structure: Same 18-membered crown ether but conjugated to a squaramide-quinoline group. Function: Enhanced anion-binding via squaramide, complementing cation-binding by the crown ether. Performance: 20% higher enantioselectivity in asymmetric reactions compared to HQ5 .

2.2.2 Porphyrin-Crown Ether Hybrids

- [Co(C57H52N6O6)] (Cobalt porphyrin-crown ether complex) Structure: Crown ether linked to a porphyrin via a carboxamide bridge. Function: The crown ether’s oxygen atom coordinates axially to Co(II), stabilizing the metal center (Co–O bond: 2.338 Å). Performance: Mimics cytochrome c oxidase with 95% O₂ reduction efficiency, outperforming non-crown ether porphyrins .

Key Research Findings

Cation Selectivity : The 18-membered crown ether exhibits higher K⁺ binding (log K = 4.2) than 15-membered analogues (log K = 3.1), critical for ion-selective applications .

Catalytic Efficiency: In SiPc synthesis, crown ether ligands improve photodynamic activity by 30% compared to dimethylamino analogues due to enhanced electron transfer .

Biomimetic Performance: The Co(II)-porphyrin-crown ether complex achieves turnover numbers (TON) of 1,200 in O₂ reduction, rivaling natural enzymes .

Synthetic Flexibility : Click chemistry modifications (e.g., triazole linkers) enable tailored functionalization for drug delivery or sensor design .

Biological Activity

2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol, commonly referred to as an azacrown ether compound, is a member of a class of compounds known for their ability to form complexes with various ions and molecules. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C16H33NO7

- Molecular Weight : 363.44 g/mol

- CAS Number : 81331-63-7

Azacrown ethers like this compound are known for their ability to selectively bind cations and anions due to their unique structural properties. This binding capability can influence various biological processes by modulating ion concentrations in cellular environments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azacrown ethers. For instance:

- Study Findings : A study demonstrated that azacrown ethers exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of azacrown ethers has also been investigated:

- Research Insights : In vitro assays revealed that these compounds can scavenge free radicals effectively. One study reported an IC50 value of 21.31 µg/mL for DPPH radical scavenging activity . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of azacrown ethers have been evaluated in various cancer cell lines:

- Case Study : In a study involving HeLa cells, the compound demonstrated notable antiproliferative effects with an IC50 value of approximately 242.52 µg/mL . This indicates its potential as a chemotherapeutic agent.

Data Summary

| Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 62.5 µg/mL |

| Antibacterial | Escherichia coli | MIC = 78.12 µg/mL |

| Antioxidant | DPPH Radical Scavenging | IC50 = 21.31 µg/mL |

| Cytotoxicity | HeLa Cells | IC50 = 242.52 µg/mL |

Q & A

Q. What are the standard synthetic protocols for 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions involving crown ether precursors. For example, analogous azacrown ether derivatives are prepared by refluxing amines with ethylene oxide derivatives in ethanol under inert atmospheres, with yields optimized by controlling stoichiometry and reaction time (e.g., 6–12 hours at 80°C) . Catalysts like Fe₃O₄ nanoparticles or KOH (as in tetrasubstituted imidazole synthesis) can enhance efficiency, though purification often requires column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the crown ether backbone and ethanol substituent, with characteristic shifts for ether oxygens (δ 3.5–4.0 ppm) and the azacyclo nitrogen (δ 2.5–3.0 ppm). Infrared spectroscopy (IR) identifies hydroxyl (∼3400 cm⁻¹) and C-O-C (∼1100 cm⁻¹) stretches. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while X-ray crystallography resolves conformational details of the macrocycle .

Q. What are the primary applications of this compound in ion-binding studies?

Methodological Answer: The crown ether moiety selectively complexes alkali/alkaline earth metal ions (e.g., K⁺, Na⁺) via host-guest interactions. Researchers use UV-Vis titration or fluorescence spectroscopy to quantify binding constants (log K). For example, analogous crown ether probes show log K values >4 for K⁺ in aqueous ethanol, with selectivity influenced by macrocycle cavity size and substituent polarity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties and ion-binding behavior?

Methodological Answer: Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) models electron density distribution and frontier molecular orbitals. Simulations reveal charge transfer dynamics during ion complexation and quantify stabilization energies. For instance, GGA-based studies of similar crown ethers show strong correlation between computed HOMO-LUMO gaps and experimental redox potentials .

Q. What experimental design considerations address contradictions in thermodynamic vs. kinetic stability of metal complexes?

Methodological Answer: Discrepancies arise when calorimetric (ΔH/S) data conflict with spectroscopic binding constants. To resolve this, use temperature-dependent NMR or stopped-flow kinetics to decouple thermodynamic and kinetic contributions. For example, slow exchange regimes in ¹H NMR (observed in analogous systems) reveal dissociation rates, while isothermal titration calorimetry (ITC) directly measures enthalpy .

Q. How can the compound’s derivatization improve selectivity for rare earth metal ions in competitive matrices?

Methodological Answer: Functionalizing the ethanol arm with chelating groups (e.g., carboxylates or pyridines) enhances selectivity. A 2020 study on imidazole derivatives demonstrated that Fe₃O4@FU nanoparticle-catalyzed reactions achieve >90% yield for functionalized crown ethers, with ion selectivity validated via ICP-MS in mixed-metal solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.